

Physical and chemical properties of deuterated adipic acid dihydrazide

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Compound of Interest

Compound Name: Adipic acid dihydrazide-d8

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A Comprehensive Technical Guide to Deuterated Adipic Acid Dihydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated Adipic Acid Dihydrazide, specifically **Adipic Acid Dihydrazide-d8**, is a stable isotope-labeled analog of Adipic Acid Dihydrazide (ADH). In this isotopologue, the eight hydrogen atoms on the adipoyl backbone are replaced with deuterium. This modification results in a mass shift of +8 atomic mass units, making it a valuable tool in quantitative proteomics and drug development research, particularly in applications involving mass spectrometry. The incorporation of deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates.^[1] This guide provides an in-depth overview of the physical and chemical properties, synthesis, and key applications of deuterated adipic acid dihydrazide.

Physical and Chemical Properties

The physical and chemical properties of deuterated adipic acid dihydrazide are largely similar to its non-deuterated counterpart, with the primary difference being its molecular weight.

Property	Deuterated Adipic Acid Dihydrazide (d8)	Adipic Acid Dihydrazide (non-deuterated)
Molecular Formula	C ₆ H ₆ D ₈ N ₄ O ₂ [2]	C ₆ H ₁₄ N ₄ O ₂ [3][4]
Molecular Weight	182.25 g/mol [2]	174.20 g/mol [4]
Appearance	Solid, white to off-white crystalline powder[5]	White to slightly yellow crystalline powder[3][6]
Melting Point	180-182 °C	175-182 °C[3]
Solubility	Information not widely available, but expected to be similar to the non-deuterated form.	Soluble in water (100 mg/mL) [7], slightly soluble in DMSO and Methanol.[3]
Isotopic Purity	≥98 atom % D	Not Applicable
Storage Temperature	-20°C	Room temperature or -20°C[3][7]

Spectroscopic Data

While specific spectra for the deuterated form are not readily available in the public domain, the expected characteristics can be inferred from the non-deuterated compound's data.

For Adipic Acid Dihydrazide (non-deuterated):

- ¹H NMR (in DMSO-d₆): Signals are typically observed around 8.9 ppm (NH), 4.1 ppm (NH₂), 2.0 ppm (-CH₂-), and 1.4 ppm (-CH₂-).[8]
- ¹³C NMR: Expected signals for the carbonyl carbon and the two chemically distinct methylene carbons of the adipoyl backbone.
- Mass Spectrum: The non-deuterated compound shows a molecular ion peak corresponding to its molecular weight.[4][9]

Expected Spectral Changes for Deuterated **Adipic Acid Dihydrazide-d8**:

- ^1H NMR: The signals corresponding to the methylene protons on the adipoyl backbone (around 2.0 and 1.4 ppm) would be absent due to the substitution with deuterium.
- ^{13}C NMR: The signals for the deuterated carbons would show splitting due to coupling with deuterium and may have slightly different chemical shifts.
- Mass Spectrum: The molecular ion peak will be shifted by +8 m/z units compared to the non-deuterated compound, confirming the incorporation of eight deuterium atoms.

Experimental Protocols

Synthesis of Deuterated Adipic Acid Dihydrazide-d8

A detailed, publicly available protocol for the synthesis of deuterated adipic acid dihydrazide is scarce; however, it can be reasonably achieved by adapting established methods for the synthesis of the non-deuterated compound, starting with commercially available deuterated adipic acid. The general synthesis involves a two-step process: esterification of deuterated adipic acid followed by hydrazinolysis.^[10]

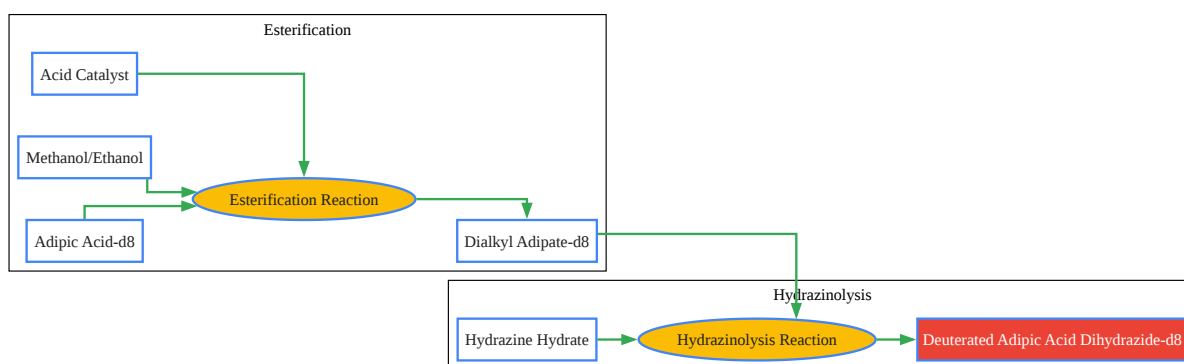
Materials:

- Adipic acid-d8
- Methanol or Ethanol
- Catalyst (e.g., potassium hydrogen sulfate, concentrated sulfuric acid)
- Hydrazine hydrate
- Appropriate solvents for reaction and purification

Methodology:

- Esterification: Deuterated adipic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding dialkyl adipate-d8. The reaction is typically carried out under reflux conditions.^[10]

- **Hydrazinolysis:** The resulting dialkyl adipate-d8 is then reacted with hydrazine hydrate. This reaction substitutes the alkoxy groups with hydrazide groups to yield deuterated adipic acid dihydrazide.[10]
- **Purification:** The crude product is purified by recrystallization from a suitable solvent to obtain the final high-purity product.



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Caption: Synthesis workflow for deuterated adipic acid dihydrazide.

Application in Cross-Linking Mass Spectrometry

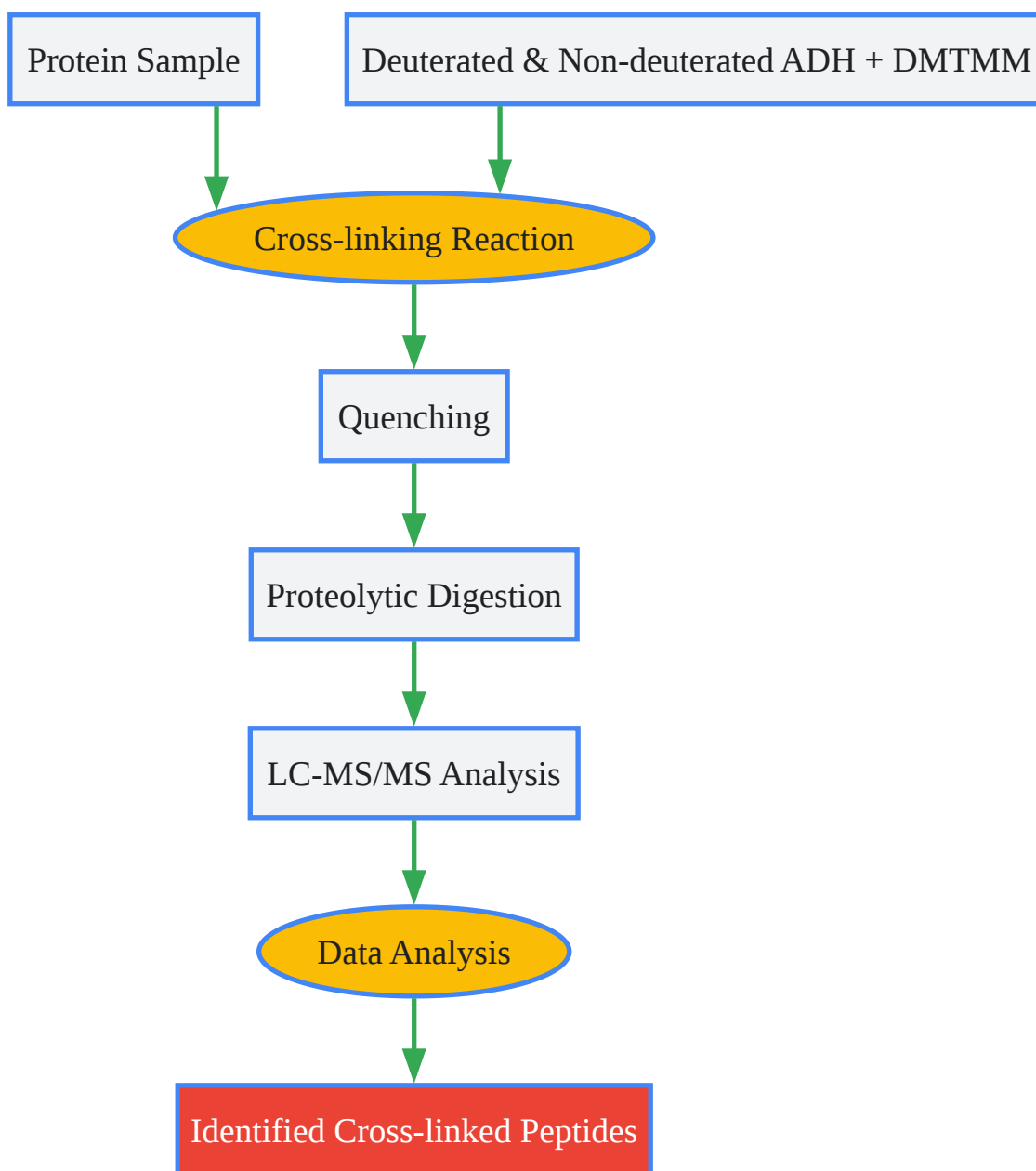
Deuterated adipic acid dihydrazide is used as a heavy-labeled cross-linking agent in quantitative mass spectrometry to study protein-protein interactions. The mass difference between the deuterated and non-deuterated cross-linkers allows for the identification and quantification of cross-linked peptides.

Materials:

- Protein sample(s) of interest
- Deuterated **Adipic Acid Dihydrazide-d8**
- Non-deuterated Adipic Acid Dihydrazide
- Coupling agent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, DMTMM)
- Reaction buffer (e.g., PBS, pH 7.4)
- Quenching solution
- Protease (e.g., trypsin)
- LC-MS/MS instrumentation and software for data analysis

Methodology:

- **Cross-linking Reaction:** The protein sample is incubated with a mixture of deuterated and non-deuterated adipic acid dihydrazide and a coupling agent like DMTMM at a controlled temperature (e.g., 25-37°C). DMTMM facilitates the coupling of the hydrazide groups to the carboxyl groups of acidic amino acid residues (Aspartic acid, Glutamic acid) on the proteins. [\[11\]](#)
- **Quenching:** The reaction is stopped by adding a quenching solution.
- **Proteolytic Digestion:** The cross-linked protein mixture is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin) to generate peptides.
- **LC-MS/MS Analysis:** The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** The mass spectra are analyzed to identify peptide pairs that are linked by either the light (non-deuterated) or heavy (deuterated) cross-linker. The mass difference of 8 Da between the two forms allows for the confident identification of cross-linked peptides.



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Caption: Experimental workflow for cross-linking mass spectrometry.

Applications in Drug Development

The use of deuterated compounds in drug development is a strategy to enhance the metabolic stability of a drug candidate.^[1] By replacing hydrogen with deuterium at sites of metabolic vulnerability, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down metabolism, potentially leading to an improved pharmacokinetic profile, such as a

longer half-life and reduced formation of reactive metabolites. While specific drug development programs involving deuterated adipic acid dihydrazide are not publicly disclosed, its utility as a stable-isotope labeled internal standard for pharmacokinetic studies of non-deuterated ADH or related compounds is a direct application.

Conclusion

Deuterated **adipic acid dihydrazide-d8** is a valuable research tool with significant applications in proteomics and has potential utility in drug development. Its well-defined physical and chemical properties, particularly its distinct mass shift, make it an excellent reagent for quantitative mass spectrometry-based studies. The experimental protocols outlined in this guide provide a framework for its synthesis and application in cross-linking studies, enabling researchers to probe protein structures and interactions with high confidence. As the field of deuterated drugs expands, the principles demonstrated by labeled compounds like deuterated adipic acid dihydrazide will continue to be of high interest to the scientific community.

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